molecular formula C16H14BrN3O2 B296402 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B296402
M. Wt: 360.2 g/mol
InChI Key: ACTFHESERZGHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as compound A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been found to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine A in lab experiments is that it has been shown to have potent biological activity at relatively low concentrations. However, one limitation is that it has poor solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine A. One area of research could be the development of novel drug delivery systems to improve the solubility and bioavailability of this 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. Another area of research could be the investigation of the potential use of 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine A in combination with other drugs or therapies for the treatment of cancer or neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine and to identify potential new targets for therapeutic intervention.

Synthesis Methods

The synthesis of 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine A involves the reaction of 4-bromo-3,5-dimethylphenol with ethyl chloroformate to form the corresponding phenyl carbonate. The phenyl carbonate is then reacted with 3-amino-5-pyridin-4-yl-1,2,4-oxadiazole in the presence of a base to form 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine A. The synthesis of this 3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been reported in several scientific publications.

Scientific Research Applications

Compound A has been studied for its potential therapeutic applications in several scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.2 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H14BrN3O2/c1-10-6-13(7-11(2)15(10)17)21-9-14-19-16(20-22-14)12-4-3-5-18-8-12/h3-8H,9H2,1-2H3

InChI Key

ACTFHESERZGHMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Br)C)OCC2=NC(=NO2)C3=CN=CC=C3

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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